6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

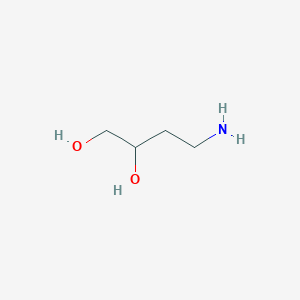

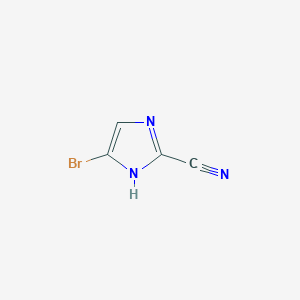

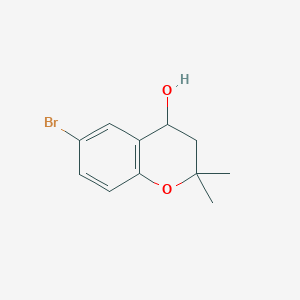

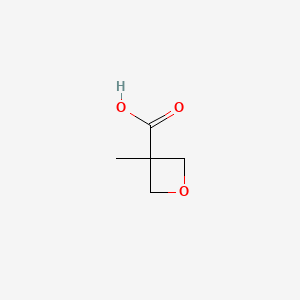

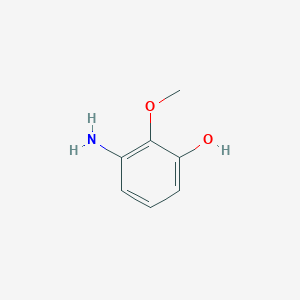

The compound "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" is a derivative of 2H-1-benzopyran, which is a structural motif found in various pharmacologically active compounds. This particular derivative is characterized by the presence of a bromine atom at the 6-position and two methyl groups at the 2-position of the dihydrobenzopyran ring. The compound is of interest due to its potential biological activities, including antihypertensive effects .

Synthesis Analysis

The synthesis of related 2H-1-benzopyran derivatives typically involves cyclization reactions, as well as the conversion of intermediates such as propargyl ethers to the benzopyran ring system. For instance, the synthesis of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols involves cyclization of propargyl ethers followed by conversion to bromohydrins and subsequent ring opening with amines . Although the exact synthesis of "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethyl 6-bromo-2H-1-benzopyran-2,3-dicarboxylate, has been determined using X-ray crystallography. The structure reveals normal covalent bond lengths and angles, with the presence of intermolecular interactions such as ring stacking and electrostatic attractive interactions contributing to the stabilization of the crystal packing . These structural insights are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2H-1-benzopyran derivatives is influenced by the presence of substituents on the ring system. For example, the presence of a strongly electron-withdrawing group at the 6-position is important for the antihypertensive activity of these compounds . The bromine atom in "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" may also participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, which could be utilized in further chemical modifications.

Physical and Chemical Properties Analysis

The physical properties, such as melting points and solubility, are important for the practical handling of the compound. For instance, dimethyl 6-bromo-2H-1-benzopyran-2,3-dicarboxylate has a melting point of 412 K and was synthesized with a yield of 85% . The chemical properties, including reactivity and stability, are influenced by the molecular structure and the nature of substituents. The electron-withdrawing bromine atom at the 6-position could affect the electron density of the benzopyran ring, potentially influencing the pharmacological activity of the compound.

Applications De Recherche Scientifique

1. Pharmacological Activity on Rat Uterus, Aorta, and Pancreatic β-Cells

- Research indicates that N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides exhibit strong myorelaxant activity on rat uterus. Compounds with a bromine atom at the 6-position of the dihydrobenzopyran ring, such as 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, are particularly active, while not significantly inhibiting insulin secretion or vascular myogenic activity. This suggests potential selectivity towards uterine smooth muscle (Khelili et al., 2012).

2. Antihypertensive Activity

- A series of compounds, including 6-Bromo derivatives, have been prepared and tested for their antihypertensive activity. These compounds showed promising results in lowering blood pressure in spontaneously hypertensive rats, suggesting their utility in managing hypertension (Evans et al., 1983).

3. Ring Contraction Reaction to Benzofurans

- In a study focusing on chemical reactions, it was found that treating compounds like 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol under basic conditions leads to the formation of benzofurans. This highlights its utility in synthetic organic chemistry (Buckle et al., 1992).

Propriétés

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWFUYOGOBHAQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)Br)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572045 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

CAS RN |

131815-91-3 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)